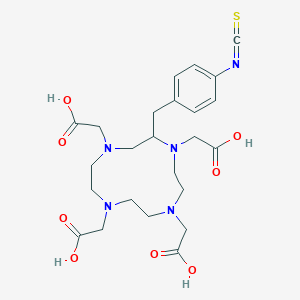

(p-SCN-Bn)-dota

Cat. No. B164298

Key on ui cas rn:

127985-74-4

M. Wt: 551.6 g/mol

InChI Key: UDOPJKHABYSVIX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09198975B2

Procedure details

QFP-phage and control insertless phage were amplified to a high titer for labeling with 64Cu radionuclide via the macrocyclic bifunctional chelator 2-(4-isothiocyanato benzyl)-1,4,7,10 tetraazacyclo dodecane-1,4,7,10-tetraacetic acid (p-SCN-Bn-DOTA) (Macrocyclics, Dallas, Tex.). The isothiocyanate functionality of the p-SCN-Bn-DOTA reacts with primary amino groups on the phage coat protein pVIII to produce a covalent attachment of DOTA to the phage surface (Jakubowski et al. (2008) J Anal At Spectrom 23(5):1497-1507). To carry out this functionalization procedure, phage (1×1011 pfu) were re-suspended in 400 μl conjugation buffer (carbonate-bicarbonate buffer, pH=9) and 4 μl p-SCN-Bn-DOTA (100 mM stock) were added. The conjugation reaction was conducted overnight at 35° C. DOTA-phage intermediate was separated from the unreacted DOTA through a 50K microcone filter by centrifugation at 14000 g for 10 minutes. DOTA-phage conjugates were re-suspended in 400 μl 10.1M sodium acetate buffer (pH=5.5) and incubated with 64CuCl2 (2 mCi per reaction, decay corrected) for 50 minutes at 50° C. Unbound 64Cu2+ was removed by ultracentrifugation as described above. 64Cu labeled phage were reconstituted in sterile PBS. Activity was determined using a γ-counter (Packard) immediately before injecting into mice. Complexes of DOTA-phage with cold CuCl2 were prepared to test phage infectivity and target binding upon labeling.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

p-SCN Bn DOTA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

N(C1C=CC(C[CH:9]2[CH2:20][N:19]([CH2:21][C:22]([OH:24])=[O:23])[CH2:18][CH2:17][N:16]([CH2:25][C:26]([OH:28])=[O:27])[CH2:15][CH2:14][N:13]([CH2:29][C:30]([OH:32])=[O:31])[CH2:12][CH2:11][N:10]2[CH2:33][C:34]([OH:36])=[O:35])=CC=1)=C=S.[N-]=C=S>>[CH2:9]1[N:10]([CH2:33][C:34]([OH:36])=[O:35])[CH2:11][CH2:12][N:13]([CH2:29][C:30]([OH:32])=[O:31])[CH2:14][CH2:15][N:16]([CH2:25][C:26]([OH:28])=[O:27])[CH2:17][CH2:18][N:19]([CH2:21][C:22]([OH:24])=[O:23])[CH2:20]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=C=S)C1=CC=C(CC2N(CCN(CCN(CCN(C2)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=S

|

[Compound]

|

Name

|

p-SCN Bn DOTA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |